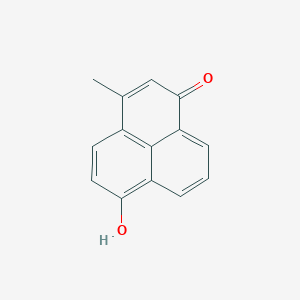![molecular formula C12H27NO2Si B14256432 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine CAS No. 169284-27-9](/img/structure/B14256432.png)
1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine is a compound that belongs to the class of organosilicon compounds It features a pyrrolidine ring attached to a silicon atom, which is further bonded to a 2,3-dimethylbutan-2-yl group and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine typically involves the reaction of pyrrolidine with a silicon-containing reagent. One common method is the hydrosilylation of pyrrolidine with 2,3-dimethylbutan-2-yl(dimethoxy)silane under the influence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine has several applications in scientific research:
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mécanisme D'action
The mechanism of action of 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in diverse chemical reactions. The presence of the pyrrolidine ring enhances its reactivity and enables it to act as a nucleophile or electrophile in different contexts.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple nitrogen-containing heterocycle.
Dimethoxysilane: A silicon-containing compound with two methoxy groups.
2,3-Dimethylbutane: A branched alkane with two methyl groups.
Uniqueness: 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine is unique due to its combination of a pyrrolidine ring and a silicon atom bonded to a 2,3-dimethylbutan-2-yl group and two methoxy groups. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
169284-27-9 |
|---|---|
Formule moléculaire |
C12H27NO2Si |
Poids moléculaire |
245.43 g/mol |
Nom IUPAC |
2,3-dimethylbutan-2-yl-dimethoxy-pyrrolidin-1-ylsilane |
InChI |
InChI=1S/C12H27NO2Si/c1-11(2)12(3,4)16(14-5,15-6)13-9-7-8-10-13/h11H,7-10H2,1-6H3 |
Clé InChI |
RHHBVKYQWHTEEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)[Si](N1CCCC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


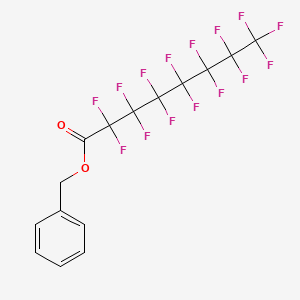
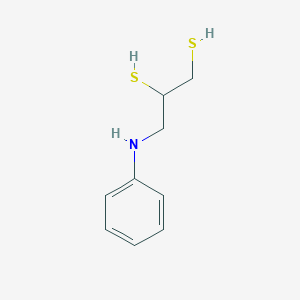

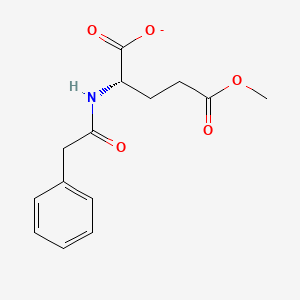
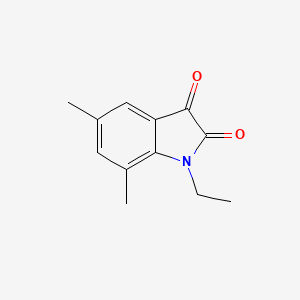
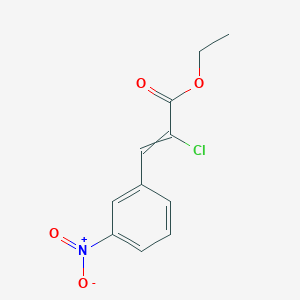
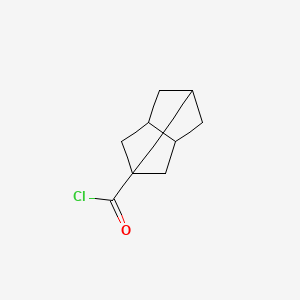
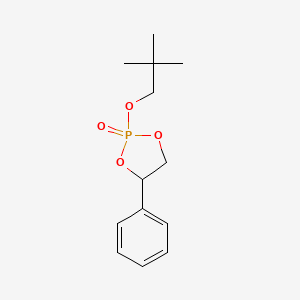
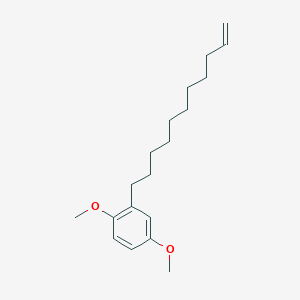

silane](/img/structure/B14256413.png)
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
